molecular formula C21H30O2Si2 B8462240 9,9-Bis(trimethylsilyloxymethyl)fluorene CAS No. 697737-80-7

9,9-Bis(trimethylsilyloxymethyl)fluorene

Cat. No.: B8462240
CAS No.: 697737-80-7
M. Wt: 370.6 g/mol
InChI Key: XZHRGSILZYOTEJ-UHFFFAOYSA-N
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Description

9,9-Bis(trimethylsilyloxymethyl)fluorene is a useful research compound. Its molecular formula is C21H30O2Si2 and its molecular weight is 370.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

697737-80-7

Molecular Formula

C21H30O2Si2

Molecular Weight

370.6 g/mol

IUPAC Name

trimethyl-[[9-(trimethylsilyloxymethyl)fluoren-9-yl]methoxy]silane

InChI

InChI=1S/C21H30O2Si2/c1-24(2,3)22-15-21(16-23-25(4,5)6)19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14H,15-16H2,1-6H3

InChI Key

XZHRGSILZYOTEJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCC1(C2=CC=CC=C2C3=CC=CC=C31)CO[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1 g of 9,9-bis(hydroxymethyl)-fluorene was admixed with 20 ml of dichloromethane. The mixture was cooled in ice-water bath, and 1.9 ml of triethyl amine was added thereto. Then 1.4 ml of trimethylsilyl chloride was added drop-wise, and the mixture was stirred in ice-water bath for further 2 hours. The reaction mixture was washed with water, and the organic layer separated was dried over anhydrous sodium sulfate. After filtration, the filtrate was evaporated to give 1.41 g of concentrate (yield 88%). The crude product was purified by column chromatography using petroleum ether as eluent, to give colorless pure compound. MS (El) m/e: 370(M+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
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0 (± 1) mol
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solvent
Reaction Step Five
Quantity
1.9 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

1 g of 9,9-bis(hydroxymethyl)fluorene (4.4 mmol) was admixed with 20 ml of dichloromethane. The mixture was cooled in ice-water bath, and 1.9 ml of triethyl amine (13.2 mmol) was added thereto. Then 1.4 ml of trimethylsilyl chloride (11 mmol) was added drop-wise, and the mixture was stirred in ice-water bath for further 2 hours. The reaction mixture was washed with water, and the organic layer separated was dried over anhydrous sodium sulfate. After filtration, the filtrate was evaporated to give 1.14 g of concentrate (yield 88%). MS (EI) m/e: 370(M+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

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